molecular formula C10H20Cl2N4O2S B1455069 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1361116-49-5

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1455069
CAS No.: 1361116-49-5
M. Wt: 331.3 g/mol
InChI Key: CLWITBXZAKBZOJ-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a methylsulfonyl group at the 1-position and a pyrazole ring linked via a methylene group at the 4-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Its structural uniqueness lies in the methylsulfonyl-piperidine moiety, which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S.2ClH/c1-17(15,16)14-4-2-9(3-5-14)7-13-8-10(11)6-12-13;;/h6,8-9H,2-5,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWITBXZAKBZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CN2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The typical synthetic pathway includes the following key steps:

  • Formation of Methanesulfonyl-Piperidine Intermediate: Piperidine is reacted with methanesulfonyl chloride to introduce the methanesulfonyl group at the nitrogen of the piperidine ring. This step usually requires a base to neutralize the generated HCl and is conducted in an inert solvent such as dichloromethane.

  • Coupling with Pyrazolylamine: The methanesulfonyl-piperidine intermediate is then linked to the pyrazolylamine moiety. This coupling can be achieved through nucleophilic substitution or reductive amination strategies, depending on the functional groups present on the pyrazole ring. Solvents like dichloromethane or tetrahydrofuran (THF) are typically used.

  • Salt Formation: The free base form of the compound is converted into the dihydrochloride salt to improve stability and solubility, commonly by treatment with hydrochloric acid in an appropriate solvent.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Sulfonylation Piperidine + Methanesulfonyl chloride, base (e.g., triethylamine), DCM solvent, 0-25°C Controls sulfonylation to avoid overreaction
2 Coupling Methanesulfonyl-piperidine + Pyrazolylamine, polar aprotic solvent (e.g., THF), room temperature to reflux May involve nucleophilic substitution or reductive amination
3 Oxidation (if needed) Dess-Martin periodinane in dichloromethane Used to oxidize sulfur to sulfone if required
4 Salt Formation Treatment with HCl in ethanol or isopropanol Produces dihydrochloride salt for better handling

Industrial Scale Considerations

Industrial synthesis adopts similar routes but emphasizes:

  • Continuous Flow Synthesis: To improve reaction control, reproducibility, and safety, especially for sulfonylation and oxidation steps.

  • Automated Reaction Monitoring: Using in-line spectroscopic techniques to optimize reaction times and yields.

  • Purification: Crystallization of the dihydrochloride salt is preferred for purity and ease of handling.

Reaction Analysis

  • Oxidation: The methanesulfonyl group can be oxidized to sulfone using Dess-Martin periodinane, enhancing the compound's stability and biological activity.

  • Reduction: Hydrogenation with palladium on carbon in ethanol under mild conditions (e.g., 25°C, 1 atm H2) is used to reduce nitro groups on intermediates to amines, a critical step in preparing the pyrazolylamine moiety.

  • Substitution: Nucleophilic substitution reactions are employed to attach the pyrazolylamine to the piperidine ring, often facilitated by bases like potassium carbonate.

Representative Experimental Data

Reaction Step Yield (%) Conditions Reference Notes
Sulfonylation Not specified Piperidine + methanesulfonyl chloride, DCM, base, 0-25°C Standard sulfonylation reaction
Nitro Group Reduction 79-98% Pd/C catalyst, hydrogen gas, ethanol, 25°C, 16 h Efficient conversion to pyrazolylamine
Coupling with Pyrazolylamine Not specified THF or DCM, room temperature to reflux Nucleophilic substitution or reductive amination
Salt Formation Not specified HCl in ethanol or isobutanol, 100°C, 16 h Formation of dihydrochloride salt

Research Findings and Optimization

  • The oxidation state of the sulfur moiety critically influences biological activity and solubility; thus, oxidation with Dess-Martin periodinane is a key step.

  • Reduction of nitro groups to amines using palladium on carbon under mild hydrogenation conditions yields high purity intermediates, facilitating subsequent coupling.

  • Salt formation enhances compound stability and bioavailability, which is crucial for pharmaceutical applications.

  • Continuous flow synthesis and automated monitoring have been shown to improve yield consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Using reagents like Dess-Martin periodinane.

    Reduction: Typically involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for drug development.

Kinase Inhibition Studies

Research has indicated that compounds similar to 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride exhibit inhibitory effects on specific kinases. For instance, studies have shown that pyrazole derivatives can inhibit FLT3 kinase, which is crucial in certain types of leukemia treatment .

Anticancer Research

The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a candidate for anticancer therapies. Case studies have demonstrated its efficacy in inhibiting tumor growth in vitro and in vivo models.

Neuropharmacology

Given the piperidine moiety, this compound may also have applications in neuropharmacology, particularly in the treatment of neurological disorders. Its potential effects on neurotransmitter systems warrant further investigation.

Case Study 1: Inhibition of FLT3 Kinase

A study conducted on various pyrazole derivatives, including the target compound, showed promising results in inhibiting FLT3 kinase activity. The findings suggested that modifications to the piperidine ring could enhance potency and selectivity against cancer cell lines expressing FLT3 mutations.

Case Study 2: Neuroprotective Effects

In preclinical trials, compounds with similar structures demonstrated neuroprotective effects in models of neurodegeneration. This suggests potential applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structural analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Salt Form Key Applications/Notes References
Target Compound Not explicitly provided ~300–350 (estimated) 1-(Methylsulfonyl)piperidin-4-yl, pyrazole-4-amine Dihydrochloride Pharmaceutical intermediate N/A
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride (1333799-16-8) C₉H₁₇ClN₄O₂S 280.78 Pyrazole-sulfonyl, piperidine-4-amine Hydrochloride Receptor modulation studies
1-(Piperidin-4-yl)-1H-pyrazol-4-amine (1429297-48-2) C₈H₁₂N₄ 164.21 Unsubstituted piperidine, pyrazole-4-amine Free base Scaffold for kinase inhibitors
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride (1173069-63-0) C₁₀H₁₈N₄ 194.28 (+ HCl adjustment) Piperidine-ethyl linker, pyrazole-4-amine Dihydrochloride CNS-targeting agents
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₂ClF₂N₃ 271.68 Difluoromethyl, 2-methylphenyl substituent Hydrochloride Agrochemical and material science research

Key Structural Differences and Implications

  • Methylsulfonyl vs. Sulfonyl/Pyrazole Linkages : The target compound’s methylsulfonyl-piperidine group distinguishes it from analogs like CAS 1333799-16-8, which places the sulfonyl group on the pyrazole . This reversal likely alters electronic properties and steric interactions, impacting target selectivity.
  • Salt Forms : Dihydrochloride salts (target compound, CAS 1173069-63-0 ) improve aqueous solubility compared to hydrochloride salts (CAS 1333799-16-8 ), critical for in vivo studies.
  • Aromatic Substituents : Compounds like CAS 168.20 (1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine dihydrochloride ) introduce fluorophenyl groups, enhancing lipophilicity and blood-brain barrier penetration.

Pharmacological and Research Relevance

  • CAS 1333799-16-8 : The sulfonyl-pyrazole motif suggests utility in protease or enzyme inhibition studies.
  • CAS 1173069-63-0 : The ethyl-piperidine linker may enhance CNS bioavailability, making it relevant for neurological drug discovery.

Biological Activity

The compound 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₂₂Cl₂N₄O₂S
  • Molecular Weight : 407.37 g/mol
  • CAS Number : 118678065

The presence of the methylsulfonyl group and the piperidine moiety contributes to the unique pharmacological properties of this compound.

Research indicates that compounds with pyrazole structures often exhibit significant biological activities through various mechanisms, including:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated potent CDK2 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrazole derivatives, including the target compound. Notably:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing sub-micromolar antiproliferative activity. For example, it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.127 to 0.560 µM against a panel of 13 cancer cell lines .
Cell LineGI50 (µM)
A27800.158
MCF-70.127
MDA-MB-2310.560

Synergistic Effects

In combination studies with conventional chemotherapy agents like doxorubicin, pyrazole derivatives have shown synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines .

Study on Breast Cancer

A significant study focused on the effects of pyrazole derivatives in breast cancer treatment highlighted their ability to induce apoptosis and enhance the efficacy of existing chemotherapeutics. The study utilized both MCF-7 and MDA-MB-231 cell lines, demonstrating that certain pyrazoles could significantly reduce cell viability when combined with doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, some pyrazole derivatives have displayed notable antimicrobial activities against various pathogens, indicating their potential as broad-spectrum therapeutic agents .

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Answer:

  • Ventilation: Work in a well-ventilated area to avoid inhalation exposure. Use fume hoods for procedures generating aerosols .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised for prolonged handling .
  • Emergency Measures: Immediate skin/eye decontamination with water for 15+ minutes; consult medical attention if irritation persists. For ingestion, rinse mouth and seek poison control .

Q. What is the recommended synthetic route for this compound?

Answer:

  • Key Steps:
    • Core Structure Assembly: React 1-(methylsulfonyl)piperidine-4-carbaldehyde with a pyrazole derivative (e.g., 4-aminopyrazole) via reductive amination using NaBH3CN in methanol .
    • Salt Formation: Treat the freebase with HCl in anhydrous ethanol to form the dihydrochloride salt .
  • Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2/MeOH gradient) to isolate the product .

Q. How can researchers characterize the compound’s purity and structural identity?

Answer:

  • Analytical Techniques:

    Method Key Parameters Evidence
    NMR 1H/13C spectra for piperidine and pyrazole protons (e.g., δ 2.8–3.2 ppm for methylsulfonyl)
    HPLC Purity ≥98% using C18 column, acetonitrile/water (0.1% TFA) mobile phase
    Mass Spec ESI-MS: m/z [M+H]+ = Calculated molecular ion (e.g., 292.2 for freebase)

Advanced Research Questions

Q. How can contradictions in stability data under varying pH/temperature conditions be resolved?

Answer:

  • Controlled Stress Testing:
    • pH Stability: Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Mechanistic Analysis: LC-MS/MS to identify degradation products (e.g., hydrolysis of methylsulfonyl or pyrazole groups) .

Q. How to design a bioactivity assay targeting kinase inhibition?

Answer:

  • Assay Protocol:
    • Enzyme Preparation: Use recombinant kinases (e.g., JAK2 or PI3K) in Tris-HCl buffer (pH 7.4) with MgCl2 .
    • Inhibition Screening: Pre-incubate the compound (1–100 µM) with kinase and ATP. Measure residual activity via fluorescence (ADP-Glo™) .
    • Data Analysis: Calculate IC50 using nonlinear regression (GraphPad Prism) .

Q. What strategies optimize reaction conditions for gram-scale synthesis?

Answer:

  • Parameter Optimization:
    • Catalysis: Test Pd/C or Raney Ni for reductive amination efficiency .
    • Solvent Screening: Compare yields in ethanol vs. THF; ethanol improves solubility and reduces side products .
    • Temperature Control: Maintain 0–5°C during HCl salt formation to prevent decomposition .

Q. How to analyze degradation pathways under oxidative stress?

Answer:

  • Oxidative Forced Degradation:
    • Conditions: Expose the compound to 3% H2O2 at 40°C for 24 hours .
    • Analytics: UPLC-QTOF to detect oxidation products (e.g., sulfoxide or N-oxide derivatives) .
    • Mechanistic Insight: Compare with reference standards (e.g., methylsulfonyl oxidation to sulfonic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazol-4-amine dihydrochloride

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